Lipophilicity Modulation: Predicted LogP Comparison of Hydroxy-tert-Butyl vs. Parent Piperidine-4-carboxamide
The target compound exhibits a predicted logP of -0.13, representing a +0.75 increase in lipophilicity relative to the unsubstituted piperidine-4-carboxamide scaffold (logP -0.88). This moderate increase, driven by the hydroxy-tert-butyl group, enhances predicted membrane permeability while preserving favorable aqueous solubility imparted by the hydroxyl moiety. By contrast, N-benzyl-substituted P4C analogs from the sigma-1 ligand series have reported logP values exceeding 2.0, which can limit solubility and introduce assay interference .
| Evidence Dimension | Predicted logP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = -0.13 (predicted, vendor-provided) |
| Comparator Or Baseline | Piperidine-4-carboxamide (parent scaffold): logP = -0.88 (predicted, vendor-provided) |
| Quantified Difference | ΔlogP = +0.75 (target vs. parent) |
| Conditions | Predicted logP values from vendor computational estimates (Leyan, CookeChem respectively) |
Why This Matters
This logP shift positions the compound in a favorable range (0–1) for biochemical assay compatibility, balancing solubility and permeability better than the highly polar parent scaffold or excessively lipophilic N-aryl analogs.
